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Introduction
Recombinant proteins overexpressed in bacterial systems, such as E. coli, often accumulate as

insoluble and non-functional aggregates known as inclusion bodies. While this can lead to high

expression levels, recovering the bioactive protein requires denaturation and subsequent

refolding.[1][2] On-column refolding using Nickel-Nitrilotriacetic Acid (Ni-NTA) agarose offers

a streamlined and efficient method for simultaneous purification and renaturation of His-tagged

proteins.[1][3] This technique immobilizes the denatured protein on the Ni-NTA resin via its

histidine tag, allowing for a gradual removal of the denaturant and promoting proper folding

while minimizing aggregation.[1][4][5] This application note provides detailed protocols and

technical guidance for performing on-column refolding of His-tagged proteins.

Principle of On-Column Refolding
The process leverages the high affinity of the polyhistidine tag to the Ni-NTA resin, which

remains effective even under denaturing conditions.[4][6] The key steps involve:

Isolation and Solubilization of Inclusion Bodies: The protein-containing inclusion bodies are

first isolated from the cell lysate and then solubilized using strong denaturants like urea or

guanidine hydrochloride (GdnHCl).[3]
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Binding to Ni-NTA Agarose: The solubilized, denatured protein is loaded onto a Ni-NTA

column, where the His-tagged protein binds to the nickel-charged resin.[4]

On-Column Refolding: A refolding buffer, typically containing a decreasing gradient of the

denaturant, is passed through the column. This gradual removal of the denaturant allows the

protein to refold into its native conformation while still bound to the resin, which can help

prevent intermolecular aggregation.[4][7]

Elution of Refolded Protein: Once refolding is complete, the now-native protein is eluted from

the column using a competitive ligand, such as imidazole.[8]

Advantages of On-Column Refolding
Simultaneous Purification and Refolding: Combines two critical steps into a single

chromatographic procedure, saving time and resources.[3]

Reduced Aggregation: Immobilization on the resin can prevent irreversible protein

aggregation that often occurs during dilution-based refolding methods.[1]

High Yields of Soluble Protein: The method has been shown to result in high recovery of

soluble and active protein.[3]

Amenable to Automation: The process can be automated using chromatography systems,

enabling high-throughput screening of refolding conditions.[1]

Quantitative Data Summary
The success of on-column refolding is protein-dependent. The following table summarizes

representative data on refolding yields for different proteins using this method.
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Protein Target ID
Molecular Weight
(kDa)

Refolding Yield
(%)*

Crystallization
Success

1049B 36 30-100 Yes

1105B 22 30 Yes

1113B 19 100 Yes

1277B 44 100 Yes

1294B 49 0 Not applicable

1315B 61 0 Not applicable

1338B 16 0 Not applicable

1349B 20 100 Yes

*Percent target eluted/percent target loaded. Data adapted from Oganesyan et al., 2004.[3]

Experimental Protocols
Protocol 1: Isolation and Solubilization of Inclusion
Bodies

Cell Lysis: Resuspend the cell paste from a 100 mL culture in 4 mL of resuspension buffer

(e.g., 20 mM Tris-HCl, pH 8.0). Disrupt the cells by sonication on ice (e.g., 4 cycles of 10

seconds with 30-second intervals).

Inclusion Body Isolation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C. Discard

the supernatant.

Washing Inclusion Bodies: Resuspend the pellet in 3 mL of cold isolation buffer (e.g., 2 M

urea, 20 mM Tris-HCl, 0.5 M NaCl, 2% Triton X-100, pH 8.0) and sonicate as before.

Centrifuge at high speed for 10 minutes at 4°C. Repeat this washing step.[9]

Solubilization: Resuspend the washed inclusion body pellet in 5 mL of Binding Buffer

containing a high concentration of denaturant (e.g., 6 M GdnHCl or 8 M Urea, 20 mM Tris-
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HCl, 0.5 M NaCl, 5 mM imidazole, pH 8.0). Stir for 30-60 minutes at room temperature to

ensure complete solubilization.

Clarification: Centrifuge the solubilized sample at high speed for 15 minutes at 4°C to

remove any remaining insoluble material. Filter the supernatant through a 0.45 µm filter.

Protocol 2: On-Column Refolding and Elution
Buffers Required:

Binding/Denaturation Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 5-40 mM imidazole, 6 M

Guanidine-HCl (or 8 M Urea), pH 8.0.

Refolding Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, pH 8.0.

Elution Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 300-600 mM imidazole, pH 8.0.[3]

Procedure:

Column Preparation: Equilibrate a pre-packed Ni-NTA column (e.g., HisTrap™ FF 1 mL) with

5-10 column volumes (CV) of Binding/Denaturation Buffer.[9]

Sample Loading: Load the clarified, solubilized protein sample onto the equilibrated column.

The use of a chromatography system like an ÄKTAprime is recommended for gradient

formation.

Wash (Denaturing): Wash the column with 5-10 CV of Binding/Denaturation Buffer to remove

non-specifically bound proteins.

On-Column Refolding (Gradient Wash): Initiate a linear gradient to gradually replace the

Binding/Denaturation Buffer with the Refolding Buffer. A shallow gradient over 20-30 CV at a

low flow rate (e.g., 0.2-0.5 mL/min) is recommended to allow sufficient time for the protein to

refold.[1][4]

Wash (Native): After the gradient is complete, wash the column with an additional 5 CV of

Refolding Buffer to remove any residual denaturant.
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Elution: Elute the refolded protein from the column using the Elution Buffer. This can be done

with a step gradient or a linear gradient of imidazole. Collect fractions and monitor the

absorbance at 280 nm.

Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity and protein

concentration. Further characterization of the refolded protein's activity and structure is

recommended.
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Caption: Workflow for on-column refolding of His-tagged proteins.
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Caption: Logical relationships in the on-column refolding process.

Troubleshooting and Optimization
Low Protein Binding: Ensure the pH of the binding buffer is optimal (typically 7.0-8.0) and

that the concentration of imidazole in the loading buffer is not too high, as it can prevent

binding.[8]

Protein Precipitation on the Column: This may occur if the refolding rate is too fast. Decrease

the flow rate of the refolding gradient or use a shallower gradient. The addition of refolding

additives such as L-arginine or glycerol to the refolding buffer can also help.[7]

Low Recovery of Active Protein: The refolding conditions may not be optimal for the specific

protein. Screen different refolding buffer compositions, including pH, ionic strength, and the

presence of additives like redox pairs (GSH/GSSG) for proteins with disulfide bonds.[4]

Co-elution of Impurities: To reduce non-specific binding, a small amount of imidazole (5-40

mM) can be included in the binding and wash buffers.[10] If purity is still an issue, further

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1678958?utm_src=pdf-body-img
https://www.med.upenn.edu/robertsonlab/assets/user-content/documents/roche-ninta-protocol.pdf.pdf
https://www.reddit.com/r/labrats/comments/py35t6/refolding_protein_protocol/
https://www.researchgate.net/post/Does_anyone_have_a_good_protocol_for_purification_and_refolding_from_inclusion_bodies_for_a_His-tagged_protein
https://www.researchgate.net/post/How_can_I_optimize_protein_purification_with_Ni-column_for_His-tagged_recombinant_protein
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


purification steps like ion-exchange or size-exclusion chromatography may be necessary.[3]

Conclusion
On-column refolding using Ni-NTA agarose is a powerful and efficient technique for the

production of soluble, active recombinant proteins from inclusion bodies. By optimizing the key

parameters of solubilization, binding, refolding, and elution, researchers can significantly

improve the yield and quality of their target proteins. This method is particularly advantageous

for high-throughput structural and functional studies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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